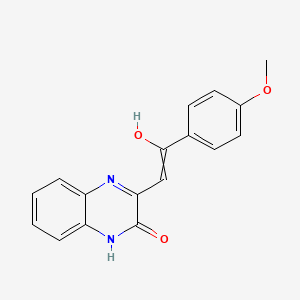

3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

3-[2-hydroxy-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-12-8-6-11(7-9-12)16(20)10-15-17(21)19-14-5-3-2-4-13(14)18-15/h2-10,20H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHIFTFGSDCHBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one, also known as (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one, is a compound that belongs to the class of 3,4-dihydroquinoxalin-2-ones. This class of compounds has garnered significant attention due to their diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action and relevant research findings.

- Molecular Formula : C17H14N2O3

- Molar Mass : 294.3 g/mol

- CAS Number : 66394-50-1

Antiviral Activity

Research has indicated that derivatives of 3,4-dihydroquinoxalin-2-one exhibit notable antiviral properties. For instance, compounds within this class have been evaluated for their efficacy against HIV. A related compound, GW420867X, demonstrated significant antiviral activity with an IC50 value of 179 µM and an IC90 value of 11 µM against HIV-1 . The structural features that enhance antiviral potency are critical for the development of new therapeutics.

Antibacterial Activity

The antibacterial potential of 3,4-dihydroquinoxalin-2-one derivatives has been extensively studied. A recent study synthesized several derivatives and assessed their antibacterial activities against both Gram-positive and Gram-negative bacteria. The results showed varying degrees of activity across different strains. Notably, one derivative exhibited an inhibition zone of 20 mm against E. coli and 18 mm against Pseudomonas aeruginosa, indicating good antibacterial properties .

| Compound | Gram-negative Bacteria | Gram-positive Bacteria |

|---|---|---|

| E. coli (mm) | S. aureus (mm) | |

| 5a | 18 | 15 |

| 5b | 19 | 18 |

| 5i | 20 | 17 |

Anti-inflammatory Activity

The anti-inflammatory potential of compounds in this class is also noteworthy. Some studies have reported that certain derivatives act as antagonists to the estrogen receptor (ER), which plays a role in inflammatory processes. For instance, one derivative was shown to inhibit the E2-NFKB pathway with an IC50 value of 118 nM . This suggests that modifications to the quinoxaline structure can yield compounds with significant anti-inflammatory effects.

The mechanisms through which these compounds exert their biological effects often involve interaction with specific molecular targets:

- NNRTI Action : Compounds like GW420867X function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), disrupting the replication cycle of HIV .

- Receptor Antagonism : Some derivatives act as antagonists at estrogen receptors or other inflammatory mediators, thereby modulating immune responses .

Case Studies

- HIV Clinical Trials : GW420867X underwent clinical trials where it was administered to HIV-infected patients. The compound was well tolerated and showed promising antiviral activity when combined with existing therapies .

- Antibacterial Screening : In a study evaluating various derivatives for antibacterial activity, several were found to be effective against standard bacterial strains, demonstrating the potential for developing new antibiotics from this chemical scaffold .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Key analogues differ in substituents at the 2-oxoethylidene aryl group or the quinoxaline core. These modifications influence melting points, solubility, and biological activity:

Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂) increase melting points due to enhanced intermolecular interactions .

- Bulky substituents (e.g., naphthalen-1-yl in J46) improve binding to hydrophobic pockets in biological targets like JNK3 .

sGC Agonists :

- Dicarboxylic Derivatives: Derivatives with dual carboxylic acid groups exhibit enhanced soluble guanylate cyclase (sGC) binding via hydrogen-bonding and van der Waals interactions. For example, dicarboxylic 3,4-dihydroquinoxalin-2(1H)-ones show higher sGC agonism than monocarboxylic variants .

JNK3 Inhibitors :

- J46 : The naphthalen-1-yl analogue (J46) inhibits c-Jun N-terminal kinase 3 (JNK3) with high selectivity, attributed to π-π stacking and hydrophobic interactions in the kinase ATP-binding pocket .

BRD4 Inhibitors :

- Compound 19a: A derivative with a 4-methoxyphenylprop-2-enoyl side chain (C₂₄H₂₀N₂O₃) inhibits BRD4 bromodomains, validated by X-ray crystallography (PDB: 5J1O). The enone system and methoxy group stabilize ligand-protein interactions .

Stability and Reactivity

- Rearrangements: Acetyl or succinyl groups at the N4 position of 3,4-dihydroquinoxalin-2(1H)-ones lead to elimination reactions, forming 2-carboxymethylidenequinoxalines under acidic conditions .

- Nitration/Bromination: Electrophilic substitution at C5/C7 of the quinoxaline core occurs preferentially, yielding nitro or bromo derivatives with retained bioactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one, and how are intermediates characterized?

- Methodology : The compound is synthesized via condensation reactions between quinoxalinone derivatives and substituted ketones. For example, intermediates like 3,4-dihydroquinoxalin-2(1H)-one are functionalized with 4-methoxyphenyl ketone groups under basic conditions. Key steps include refluxing in ethanol with catalytic acetic acid and purification via column chromatography .

- Characterization : Use spectroscopic techniques (e.g., H/C NMR, IR) to confirm intermediate structures. Crystallographic validation (X-ray diffraction) is recommended for ambiguous cases to resolve stereochemical configurations .

Q. How can spectroscopic techniques differentiate between tautomeric forms of this compound?

- Methodology :

- IR Spectroscopy : Compare carbonyl (C=O) stretching frequencies (~1650–1750 cm) to identify keto-enol tautomerism.

- NMR Spectroscopy : Analyze proton environments near the oxoethylidene group. Deshielded protons in the enol form appear downfield (~δ 12–14 ppm for OH), while keto forms show distinct carbonyl carbon signals (~δ 190–210 ppm in C NMR) .

Advanced Research Questions

Q. How can DFT calculations resolve discrepancies between experimental and computational electronic properties?

- Methodology :

- Computational Setup : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare calculated bond lengths/angles with X-ray crystallographic data (e.g., C=O bond length ~1.22 Å experimentally vs. ~1.25 Å computationally) .

- Data Contradiction Analysis : Adjust solvent effects (PCM model) or hybrid functionals (e.g., CAM-B3LYP) to improve agreement. Validate with UV-Vis spectra for electronic transitions.

- Example Table :

| Parameter | Experimental (X-ray) | DFT Calculation | Deviation (%) |

|---|---|---|---|

| C=O Bond Length | 1.22 Å | 1.25 Å | 2.46 |

| Dihedral Angle | 178° | 175° | 1.69 |

Q. What experimental designs are suitable for assessing environmental fate and biodegradation pathways?

- Methodology :

- Laboratory Study : Use OECD 301D (Closed Bottle Test) to measure biodegradation under aerobic conditions. Monitor degradation products via LC-MS/MS.

- Field Study : Deploy soil/water microcosms with controlled variables (pH, temperature, microbial activity). Quantify compound persistence using C-labeling and radiometric detection .

- Critical Controls : Include abiotic controls (sterilized samples) to distinguish microbial vs. chemical degradation.

Q. How can QSAR models predict the biological activity of structurally related quinoxalinones?

- Methodology :

- Descriptor Selection : Use molecular descriptors (e.g., logP, polar surface area, HOMO/LUMO energies) from DFT-optimized structures.

- Model Validation : Apply leave-one-out cross-validation and external test sets (e.g., derivatives with known IC values). Prioritize compounds with methoxy groups at para positions, which enhance π-π stacking in receptor binding .

Data Contradiction Resolution

Q. How to address inconsistencies between synthetic yields and theoretical reaction mechanisms?

- Methodology :

- Mechanistic Probes : Use isotopic labeling (e.g., O in carbonyl groups) to track intermediate formation.

- Kinetic Studies : Perform time-resolved NMR to identify rate-limiting steps. For example, if enolization is slower than condensation, optimize reaction temperature or catalyst loading .

Key Research Findings

- Structural Insights : X-ray data confirms planar geometry of the quinoxaline core, with dihedral angles <5° between aromatic rings, favoring conjugation .

- Environmental Impact : Half-life in aerobic soils is ~30 days, with primary metabolites showing reduced toxicity (EC > 100 mg/L in Daphnia magna) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.